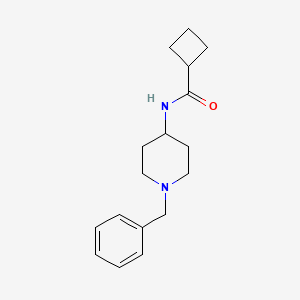

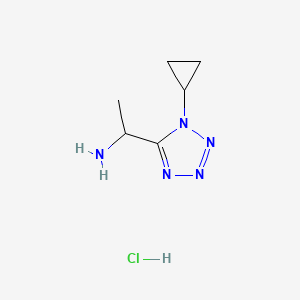

![molecular formula C28H26N6O5S2 B2482835 N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394233-04-6](/img/structure/B2482835.png)

N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that include benzothiazole and triazole derivatives. These compounds are known for their potential in antimicrobial activities and other significant biological activities. The introduction into the synthesis and analysis of such compounds is driven by the demand for new and effective antimicrobial agents and the exploration of their chemical and physical properties for various applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, often starting with the preparation of benzothiazole derivatives followed by reactions such as carbodiimide condensation for the introduction of various functional groups (P. Yu et al., 2014)(Yu et al., 2014). These synthesis routes are characterized by their efficiency and the ability to introduce diverse substituents, tailoring the molecular structure for desired biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole and triazole derivatives is often confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). The structure-activity relationship (SAR) studies highlight the importance of substituents on the benzothiazole and triazole rings, affecting the compound's biological activity and interactions with biological targets (G. Liao et al., 2017)(Liao et al., 2017).

Chemical Reactions and Properties

Benzothiazole and triazole derivatives undergo various chemical reactions, including cycloaddition, condensation, and substitution, to modify their chemical properties and enhance their biological activities. These reactions are pivotal for introducing functional groups that can interact with biological targets, increase solubility, or improve the compound's stability.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the compound's application in drug formulation and delivery. Studies on similar compounds have utilized techniques like X-ray crystallography to elucidate the crystal structure, which helps in understanding the compound's physical properties and its interactions at the molecular level (N. Rezki, 2016)(Rezki, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and the compound's ability to undergo specific reactions, are essential for its application in medicinal chemistry. The pKa values, for example, provide insight into the compound's ionization properties, which is critical for its absorption and distribution in biological systems (M. Duran & M. Canbaz, 2013)(Duran & Canbaz, 2013).

Scientific Research Applications

Anti-inflammatory and Kinase Inhibition

Novel derivatives, including N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, were synthesized and assessed for in vitro anti-inflammatory activity and p38α MAP kinase inhibition. One compound demonstrated remarkable anti-inflammatory activity in vivo, suggesting potential for further development as anti-inflammatory agents. The kinase inhibition activity of these compounds was also notable, with one derivative outperforming the standard SB 203580 in p38α MAP kinase assay. Molecular docking studies predicted their binding modes, providing insights into the structural basis of their activities (Tariq et al., 2018).

Anticancer Properties

Derivatives of this compound have been investigated for their anticancer properties. The synthesis of these compounds led to the discovery of several derivatives that exhibited significant anticancer activity against a range of human tumor cell lines. In particular, these compounds showed high selectivity and activity against melanoma and breast cancer cell lines, highlighting their potential as lead compounds for the development of new cancer therapies (Ostapiuk et al., 2015).

properties

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N6O5S2/c1-37-19-12-13-22(38-2)21(14-19)34-24(15-29-25(35)16-39-18-8-4-3-5-9-18)32-33-28(34)40-17-26(36)31-27-30-20-10-6-7-11-23(20)41-27/h3-14H,15-17H2,1-2H3,(H,29,35)(H,30,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZCJVUSWAHUBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)COC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

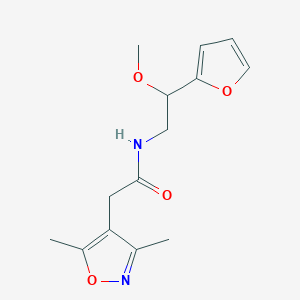

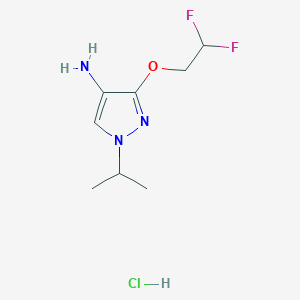

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)

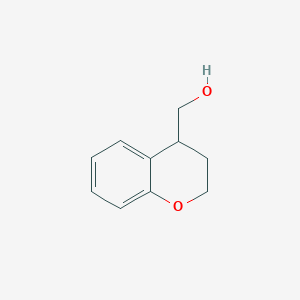

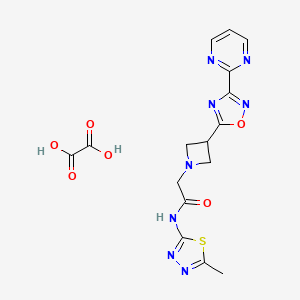

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

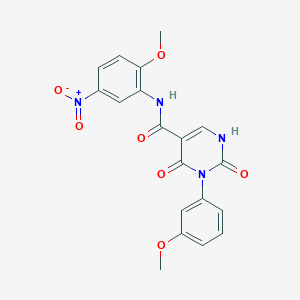

![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)